molecular formula C33H48Cl2N2O3 B1199528 Hsal-chlorambucil CAS No. 68426-41-5

Hsal-chlorambucil

Cat. No. B1199528
CAS RN: 68426-41-5
M. Wt: 591.6 g/mol
InChI Key: RZUXNVWHBNYWOU-YFZVQILUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hsal-chlorambucil, also known as Hsal-chlorambucil, is a useful research compound. Its molecular formula is C33H48Cl2N2O3 and its molecular weight is 591.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hsal-chlorambucil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hsal-chlorambucil including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68426-41-5

Product Name

Hsal-chlorambucil

Molecular Formula

C33H48Cl2N2O3

Molecular Weight

591.6 g/mol

IUPAC Name

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C33H48Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-7,9-10,24,26-29H,3-5,8,11-22H2,1-2H3,(H,36,38)/t24-,26-,27+,28-,29-,32-,33-/m0/s1

InChI Key

RZUXNVWHBNYWOU-YFZVQILUSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

synonyms

3-hydroxy-13,17-secoandrostan-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate
HSAL-chlorambucil

Origin of Product

United States

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